4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid is a compound with significant potential in medicinal chemistry. It is characterized by a methoxy group, a pyridine ring, and a sulfamoyl moiety, which contribute to its biological activity. The compound is identified by the chemical registry number 565166-70-3 and has been studied for its interactions with various molecular targets, particularly in enzyme inhibition.
The compound can be synthesized through specific chemical reactions involving starting materials such as 4-methoxybenzoic acid and 2-(pyridin-2-yl)ethylamine. These precursors are commercially available from various chemical suppliers.
In terms of classification, 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid falls under the category of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial and antitumor properties.
The synthesis of 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 2-(pyridin-2-yl)ethylamine in the presence of a sulfonylating agent. This reaction forms the sulfamoyl linkage essential for the compound's structure.
The molecular formula is , with a molecular weight of approximately 304.35 g/mol. The compound features distinct functional groups that contribute to its reactivity and biological activity.
4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid can undergo several chemical reactions:
The mechanism of action for 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid primarily involves its interaction with specific enzymes or receptors:
4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid has several scientific applications:
The pursuit of lysophosphatidic acid receptor 2 (LPA₂) agonists began with lipid-based mediators like LPA itself (1-acyl-2-hydroxy-sn-glycero-3-phosphate), which demonstrated antiapoptotic and radioprotective effects but lacked receptor specificity. Early synthetic lipid mimetics, such as octadecenyl thiophosphate (OTP), showed potent radioprotection but activated multiple LPA receptors (e.g., LPA₁–LPA₃), limiting therapeutic utility due to off-target effects like apoptosis induction via LPA₁ [10]. This spurred the development of non-lipid agonists, exemplified by GRI977143, identified through high-throughput screening. As a first-generation non-lipid LPA₂ agonist, GRI977143 exhibited moderate activity (EC₅₀ = 3.30 µM) but retained antagonism at LPA₃ (IC₅₀ = 6.6 µM) [10]. Its limitations highlighted the need for structural refinement to enhance potency and selectivity.
Virtual screening and ligand-based design subsequently identified sulfamoyl benzoic acid (SBA) scaffolds as promising LPA₂-targeting chemotypes. These efforts yielded compounds like 11d (5-chloro-2-(N-(4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butyl)sulfamoyl)benzoic acid), which achieved subnanomolar potency (EC₅₀ = 5.06 pM) and unparalleled selectivity for LPA₂ over other LPA subtypes (LPA₁, LPA₃–LPA₅) [10]. This evolution marked a paradigm shift from promiscuous lipid-like agonists to precise, high-affinity SBA-based ligands.
Table 1: Evolution of LPA₂ Agonist Potency and Selectivity
Compound | EC₅₀ (LPA₂) | Selectivity vs. LPA₁/LPA₃ | Structural Class |
---|---|---|---|
LPA 18:1 | 2 nM | Low (activates all subtypes) | Lipid |
OTP | ~10 nM | Moderate | Lipid mimetic (thiophosphate) |
GRI977143 | 3.30 µM | Antagonist at LPA₃ | First-gen non-lipid |
SBA-8b | 50 nM | >200-fold selective | Sulfamoyl benzoic acid |
SBA-11d | 5.06 pM | >1,000-fold selective | Optimized SBA derivative |
The transformation of GRI977143 into advanced SBAs centered on strategic isosteric replacements and scaffold hopping. GRI977143 featured a benzothiophene core linked to a benzoic acid via a thioether bridge. Computational modeling revealed that replacing the thioether (–S–) with a sulfamoyl (–N(H)SO₂–) group improved electrostatic complementarity with LPA₂’s ligand-binding pocket, particularly through hydrogen bonding with residues like Arg2.60 and Lys4.36 [10]. This change yielded the prototypical SBA scaffold, as seen in compound 4 (EC₅₀ = 2.16 µM), which retained LPA₂ specificity but required further optimization [10].
Key structural advancements included:
Table 2: Impact of Structural Modifications on SBA Activity
Modification | Example Compound | Key Structural Feature | LPA₂ EC₅₀ |
---|---|---|---|
Thioether → Sulfamoyl | 4 | –SO₂NH– linker | 2.16 µM |
Short alkyl → n-Butyl | 5 | –(CH₂)₄– spacer | 110 nM |
Phenyl cap → Naphthalimide | 8b | Benzo[de]isoquinoline-1,3-dione cap | 50 nM |
5-Chloro substitution | 11d | Electron-withdrawing group on benzoate | 5.06 pM |
The culmination was compound 11d, which combined all optimal features: a sulfamoyl linker, C4 alkyl chain, naphthalimide cap, and 5-Cl-benzoate. Docking studies confirmed its binding mode, with the sulfamoyl group forming bidentate H-bonds and the chlorobenzoate occupying a critical polar cleft [10].
LPA₂ activation triggers multifaceted cytoprotective signaling cascades, making it a compelling target for diseases involving dysregulated apoptosis. Mechanistically, LPA₂ couples with Gαᵢ/o and Gαq proteins, initiating pathways that:
These mechanisms underpin the therapeutic rationale for SBA-based LPA₂ agonists:
The specificity of advanced SBAs (e.g., 11d) ensures that these benefits are achieved without off-target effects mediated by LPA₁ (fibrosis) or LPA₃ (angiogenesis), positioning them as precision tools for modulating apoptosis in defined pathological contexts [10].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8